1-[4-(butan-2-yl)phenyl]-3-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N-(4-sec-butylphenyl)-N’-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea: is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a sec-butylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sec-butylphenyl)-N’-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the pyrazole ring.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate compound with an isothiocyanate to form the thiourea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
N-(4-sec-butylphenyl)-N’-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-sec-butylphenyl)-N’-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of proteases and kinases.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-sec-butylphenyl)-N’-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]urea: Similar structure but with a urea moiety instead of thiourea.
N-(4-sec-butylphenyl)-N’-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]carbamate: Contains a carbamate group instead of thiourea.
Uniqueness
Structural Features: The presence of both a pyrazole ring and a thiourea moiety makes it unique compared to other similar compounds.
Reactivity: The thiourea moiety imparts distinct reactivity, particularly in oxidation and reduction reactions, which is not observed in its urea or carbamate analogs.
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4S/c1-3-14(2)15-8-10-17(11-9-15)24-21(28)25-20-19(23)13-27(26-20)12-16-6-4-5-7-18(16)22/h4-11,13-14H,3,12H2,1-2H3,(H2,24,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZLQNPKNQBOQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC2=NN(C=C2Cl)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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